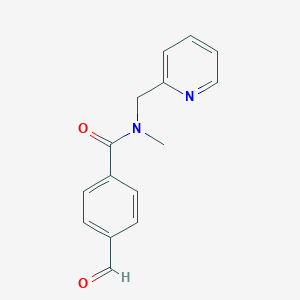

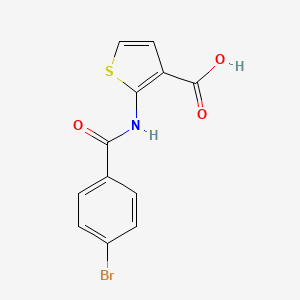

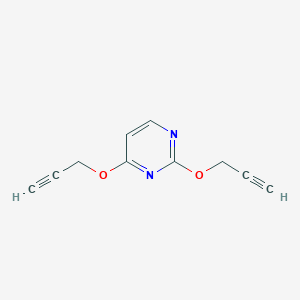

![molecular formula C22H23N3O5S2 B2836712 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 899982-89-9](/img/structure/B2836712.png)

2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a benzamide moiety, a thiophene ring, and a furan ring . These types of compounds are often studied for their potential medicinal properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds were carried out in a microwave reactor in the presence of DMT/NMM/TsO .Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research on related chemical structures to 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has elucidated various synthetic pathways and chemical reactions. For instance, compounds with structural similarities have been synthesized through the coupling of diazo-tetrahydrobenzo[b]thiophene carboxamide with ethyl cyanoacetate or ethyl acetoacetate, leading to the creation of pyrazole, isoxazole, and other derivatives (Mohareb et al., 2004). Such methodologies provide foundational insights into the synthesis and functionalization of related compounds.

Antimicrobial Activities

The exploration of compounds with similar structures has revealed potential antimicrobial activities. Notably, novel organotin(IV) carboxylates derived from Schiff bases, including compounds with furan and thiophene moieties, have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. These findings indicate the potential of structurally related compounds for the development of new antimicrobial agents (Dias et al., 2015).

Inhibition of Cell Adhesion

Studies have also focused on the inhibition of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 by compounds structurally akin to this compound. These compounds, particularly those incorporating benzo[b]thiophene moieties, have shown to reduce the adherence of neutrophils to activated endothelial cells, suggesting potential applications in the treatment of inflammatory conditions (Boschelli et al., 1995).

Catalytic Activities

Catalytic applications have been identified in the C-H bond activation and borylation of furans and thiophenes using iron complexes. This process, which involves the transformation of furans and thiophenes into borylated products, highlights the potential of related compounds in catalysis and synthetic chemistry (Hatanaka et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the STING protein . STING, which stands for Stimulator of Interferon Genes , is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Properties

IUPAC Name |

2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-25(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)21(27)24-22-19(20(23)26)17-6-2-3-7-18(17)31-22/h4-5,8-12H,2-3,6-7,13H2,1H3,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQELOYPVRLJNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

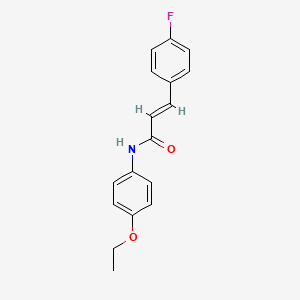

![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)

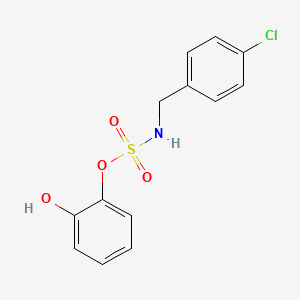

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

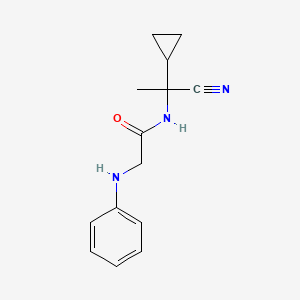

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)